molecular formula C8H12N2O4 B13510209 Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate

Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate

Cat. No.: B13510209
M. Wt: 200.19 g/mol
InChI Key: AGSFICKTCKFUKM-UHFFFAOYSA-N
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Description

Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core linked to a glycine ethyl ester moiety. This structure combines the reactivity of the dioxopyrrolidinyl group with the ester functionality of glycine, making it a versatile intermediate in organic synthesis and medicinal chemistry. The pyrrolidine-2,5-dione group is known to enhance electrophilicity, enabling participation in nucleophilic substitutions or cycloadditions, while the ethyl glycinate moiety facilitates solubility and further functionalization .

Potential applications include its use as a precursor for peptide nucleic acid (PNA) monomers or bioactive molecules, given the structural similarity to ethyl N-[2-Boc-amino)ethyl]glycinate, a key intermediate in PNA synthesis . However, specific biological data for this compound remains sparse, necessitating extrapolation from related compounds.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 2-[(2,5-dioxopyrrolidin-3-yl)amino]acetate

InChI

InChI=1S/C8H12N2O4/c1-2-14-7(12)4-9-5-3-6(11)10-8(5)13/h5,9H,2-4H2,1H3,(H,10,11,13)

InChI Key

AGSFICKTCKFUKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1CC(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,5-dioxopyrrolidin-3-yl)glycinate typically involves the reaction of ethyl glycinate with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a catalyst like pyridine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using techniques like recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted succinimide derivatives .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and anthelmintic activities, making it a candidate for developing new drugs.

    Medicine: Potential cytotoxic properties suggest its use in cancer research and treatment.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2,5-dioxopyrrolidin-3-yl)glycinate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anthelmintic activity is believed to result from its binding to specific receptors in parasitic worms, causing paralysis and death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate and its analogs:

Compound Key Structural Features Synthesis Highlights Biological/Functional Notes References
This compound Pyrrolidine-2,5-dione + glycine ethyl ester Likely involves cyclization of glycine esters with dioxopyrrolidine precursors Potential bioactivity inferred from analogs (e.g., anthelmintic, cytotoxic)
Ethyl N-(4-chlorophenyl)glycinate Chlorophenyl substituent + glycine ethyl ester Direct esterification of glycine with 4-chlorophenyl groups No known hazards per SDS; limited toxicity data
Ethyl N-(diphenylmethylene)glycinate (OR-0867) Diphenylmethylene group + glycine ethyl ester Condensation of glycine esters with diphenylketenes High purity (98%); used as a protective group in peptide synthesis
QY-1633 Pyrrolidine-2,5-dione + piperidine-4-carboxylate Multi-step cyclization and esterification 95% purity; structural analog with enhanced ring complexity
Pyrrole derivatives (e.g., 19a, 20) Pyrrole core + ester/amine substituents Reaction of ethyl glycinate with 3-formylchromone under TsOH catalysis Antimicrobial and cytotoxic activities demonstrated in related compounds
Perfluorinated glycinate esters Fluorinated alkyl chains + glycine ethyl ester Sulfonylation and esterification of perfluoroalkyl groups High chemical stability; used in surfactants or materials science

Structural and Reactivity Differences

  • Pyrrolidine-2,5-dione vs. Piperidine Rings : The pyrrolidine-2,5-dione group in the target compound introduces electron-withdrawing effects, enhancing reactivity toward nucleophiles compared to QY-1633 , which incorporates a piperidine ring for steric bulk .
  • Substituent Effects : The chlorophenyl group in Ethyl N-(4-chlorophenyl)glycinate increases hydrophobicity, whereas the diphenylmethylene group in OR-0867 acts as a protective moiety, altering solubility and stability .

Biological Activity

Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate is a compound derived from the pyrrolidine family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with two carbonyl groups and an ethyl ester moiety. Its structure is critical for its biological activity, influencing interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity
Research has demonstrated that derivatives of 2,5-dioxopyrrolidine exhibit significant antimicrobial properties. For instance, ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates have shown potent activity against several bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.073 to 0.125 mg/ml .

2. Anthelmintic Activity
In studies assessing anthelmintic properties, compounds related to this compound have demonstrated efficacy against parasitic worms like Pheretima posthuma and Ascaris galli, outperforming standard treatments such as albendazole .

3. Cytotoxic Effects
Cytotoxicity assays reveal that certain derivatives of this compound exhibit varying degrees of toxicity against cancer cell lines. For example, LC50 values ranged from 280 to 765 μg/ml in comparative studies against etoposide, indicating potential as chemotherapeutic agents .

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and cytotoxic effects.
  • Protein-Ligand Interactions: Docking studies suggest that the compound has a high binding affinity for target proteins, enhancing its potential as a therapeutic agent .

Table: Summary of Biological Activities

Activity TypeTest Organisms/CellsMIC/LC50 ValuesReference
AntimicrobialE. coli, S. aureus0.073 - 0.125 mg/ml
AnthelminticPheretima posthuma, A. galliEffective vs standard
CytotoxicVarious cancer cell lines280 - 765 μg/ml

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